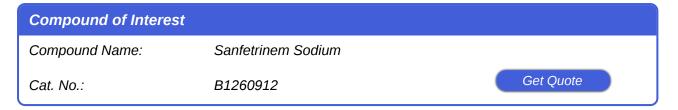


Application Notes and Protocols: Cell-Associated Activity of Sanfetrinem Against Intracellular Pathogens

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem is a tricyclic carbapenem antibiotic, a class of β -lactams known for their broad spectrum of activity. A significant feature of Sanfetrinem is its ability to penetrate eukaryotic cells and exert activity against intracellular pathogens. This characteristic is of particular interest for treating infections caused by bacteria that can survive and replicate within host cells, a mechanism that allows them to evade the host immune system and many antimicrobial agents. These application notes provide a summary of the available data on the cell-associated activity of Sanfetrinem and detailed protocols for its evaluation.

Data Presentation

The intracellular efficacy of Sanfetrinem has been demonstrated against key intracellular pathogens, including penicillin-resistant Streptococcus pneumoniae and Mycobacterium tuberculosis.

Table 1: Intracellular Penetration and Activity of Sanfetrinem against Streptococcus pneumoniae in Human Polymorphonuclear Granulocytes (PMNs)



Sanfetrinem Concentration (µg/mL)	Cellular/Extracellul ar (C/E) Ratio (30 min)	Effect on Phagocytosis	Effect on Intracellular Killing
0.25	6.6[1]	Significantly enhanced at 1/2 MIC[1][2]	Increased at 1/2 MIC[1][2]
0.5	5.03[1]	Not specified	Not specified
1.0	4.21[1]	Not specified	Not specified

Note: The uptake of Sanfetrinem into PMNs was observed to be rapid, completing within 5 minutes, and was not dependent on energy, as it was unaffected by cell viability, temperature, or metabolic inhibitors.[2]

Table 2: Intracellular Activity of Sanfetrinem against

Mycobacterium tuberculosis

Host Cell Line	M. tuberculosis Strain	Assay	Key Findings
THP-1 Macrophages	H37Rv	Intracellular MIC	MICTHP-1 = 0.5 μg/mL[3][4]
THP-1 Macrophages	H37Rv	Time-Kill Assay	Confirmed intracellular bactericidal activity[3] [4]
THP-1 Macrophages	H37Rv	Confocal Time-Lapse Microscopy	Confirmed rapid intracellular bactericidal activity[3]

Experimental Protocols

Protocol 1: Determination of Sanfetrinem Uptake by Human Polymorphonuclear Granulocytes (PMNs)

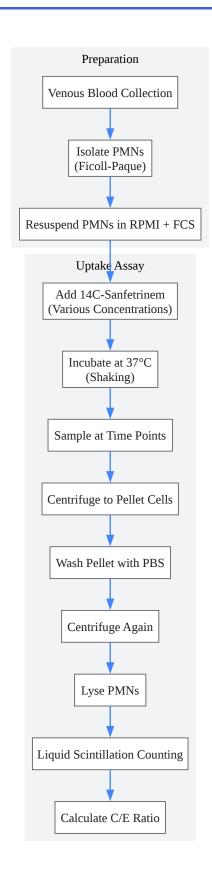


This protocol is based on the methodology described for assessing the penetration of radiolabeled Sanfetrinem into human PMNs.[1]

- 1. Isolation of Human PMNs:
- Obtain venous blood from healthy volunteers using heparin as an anticoagulant.
- Isolate PMNs using a Ficoll-Paque density gradient centrifugation method.
- Assess PMN viability using a Trypan Blue exclusion test (should be >95%).
- Resuspend the isolated PMNs in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) to a final concentration of 106 PMNs/mL.
- 2. Sanfetrinem Uptake Assay:
- Use 14C-labelled Sanfetrinem (specific activity, 524 MBq/mmol).
- Add the radiolabeled Sanfetrinem to the PMN suspension at final concentrations of 0.25, 0.5, 1, 2, 4, and 8 μg/mL.
- Incubate the PMN-antibiotic mixtures at 37°C in a shaking water bath.
- At specified time intervals (e.g., 5, 15, 30, 60 minutes), take aliquots of the suspension.
- Separate the PMNs from the extracellular medium by centrifugation at 1,200 x g for 5 minutes.
- Resuspend the cell pellet in fresh, antibiotic-free phosphate-buffered saline (PBS) and centrifuge again to wash the cells and remove any remaining extracellular antibiotic.
- Lyse the PMN pellet with sterile water.
- Determine the intracellular concentration of 14C-Sanfetrinem by liquid scintillation counting.
- Calculate the cellular to extracellular (C/E) ratio.

Diagram of Experimental Workflow for Sanfetrinem Uptake Assay





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Caption: Workflow for determining Sanfetrinem uptake in PMNs.



Protocol 2: Assessment of Intracellular Bactericidal Activity against Streptococcus pneumoniae in PMNs

This protocol is adapted from the methodology used to evaluate the effect of Sanfetrinem on the intracellular killing of penicillin-resistant S. pneumoniae by human PMNs.[1]

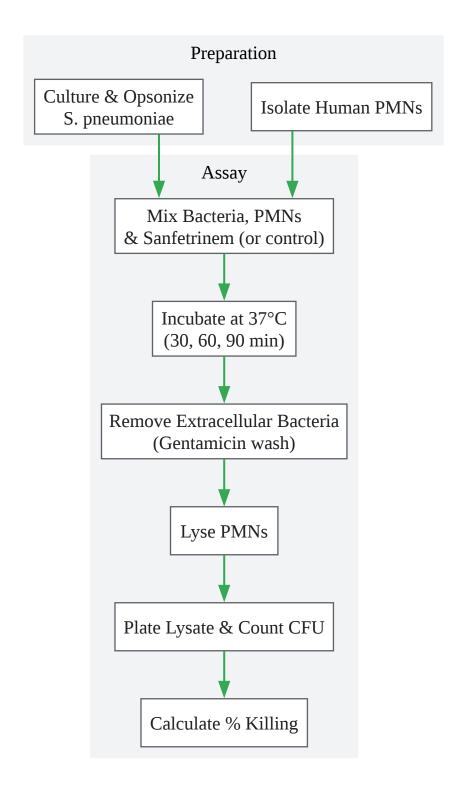
- 1. Preparation of Bacteria and PMNs:
- Culture a penicillin-resistant strain of Streptococcus pneumoniae to mid-exponential phase in a suitable broth (e.g., Brain Heart Infusion broth).
- Opsonize the bacteria by incubating them with pooled human serum.
- Isolate and prepare human PMNs as described in Protocol 1.
- 2. Phagocytosis and Intracellular Killing Assay:
- Mix the opsonized S. pneumoniae with the PMN suspension at a specific multiplicity of infection (MOI).
- Add Sanfetrinem at a sub-inhibitory concentration (e.g., 1/2 MIC). Include an antibiotic-free control.
- Incubate the mixture at 37°C in a shaking water bath for 30, 60, and 90 minutes.
- To differentiate between effects on bacteria and PMNs, pre-expose either the bacteria or the PMNs to Sanfetrinem before mixing.
- At each time point, remove extracellular bacteria by washing the cells with a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin).
- Lyse the PMNs with sterile water to release the intracellular bacteria.
- Determine the number of viable intracellular bacteria by plating serial dilutions of the lysate on appropriate agar plates and counting the colony-forming units (CFU).
- Calculate the percentage of bacterial killing compared to the initial intracellular bacterial load.



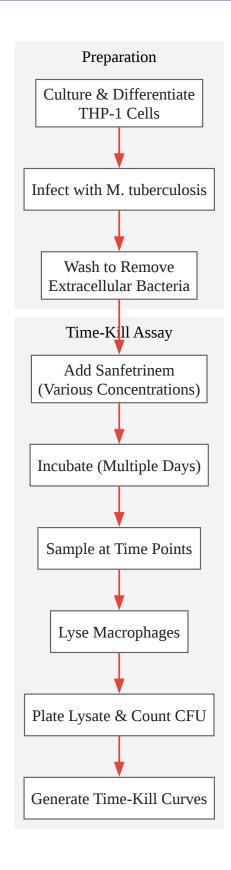


Diagram of Intracellular Killing Assay Workflow









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